

Cross-validation of Vildagliptin assays between different analytical laboratories.

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Compound of Interest

Compound Name: Vildagliptin-13C5,15N

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A Comparative Guide to Cross-Validation of Vildagliptin Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantification of Vildagliptin in pharmaceutical dosage forms. The data and protocols presented are compiled from several independent laboratory studies, offering insights into the expected performance and variability of these assays. This document serves as a resource for laboratories looking to develop, validate, or transfer an analytical method for Vildagliptin, facilitating a better understanding of the critical parameters and expected outcomes.

Comparative Analysis of Validated HPLC Methods for Vildagliptin

The following table summarizes the key performance parameters of different RP-HPLC methods developed and validated for the determination of Vildagliptin. This data allows for a direct comparison of the linearity, accuracy, precision, and sensitivity of the assays.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
|---|----------------------------------|-----------------------------------|--------------|--------------|----------|
| Linearity Range (µg/mL) | 25-150 | 5-30[1] | 50-90[2] | 2.5-25 | 10-50 |
| Correlation Coefficient (r ²) | 0.999 | 0.99987[1] | 0.999[2] | >0.999 | >0.999 |
| Accuracy (% Recovery) | 99.73% | 98.97%[1] | Not Reported | 99.66%[3] | 99.94% |
| Precision (%RSD) | Intra-day: 0.30, Inter-day: 0.62 | Intra-day: <1%, Inter-day: <1%[1] | Not Reported | <2% | <2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.06 | Not Reported | 2.98[2] | Not Reported | 0.24 |
| Limit of Quantification (LOQ) (µg/mL) | 0.21 | Not Reported | 9.94[2] | Not Reported | 0.72 |
| Retention Time (min) | 3.258 | 3.05[1] | 3.9[2] | 3.4[4] | 3.5 |

Experimental Protocols

Below are detailed methodologies for two of the cited HPLC methods for Vildagliptin analysis. These protocols provide a basis for reproducing the assays and understanding the experimental conditions that yield the comparative data above.

Method 1: Protocol for Vildagliptin Estimation in Tablets

- Instrumentation: A Waters HPLC system with a 2695 binary pump, a 2487 dual absorbance detector, and Empower 2 software was used. The analytical column was an Altima C18 (150

mm x 4.6 mm, 5 μ m).

- Mobile Phase: A mixture of dilute orthophosphoric acid and acetonitrile in a 72:28 v/v ratio.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 266 nm.
- Injection Volume: 10 μ L.
- Standard Stock Solution Preparation: 10 mg of Vildagliptin was dissolved in 7 mL of diluent in a 10 mL volumetric flask, sonicated, and the volume was made up with diluent to get a 1 mg/mL solution. This was further diluted to the required concentrations.
- Sample Preparation: Twenty tablets were weighed and powdered. An amount of powder equivalent to 10 mg of Vildagliptin was transferred to a 10 mL volumetric flask with 7 mL of diluent, sonicated, and filtered through a 0.45 μ filter. The volume was made up with diluent. A 0.4 mL aliquot of this solution was further diluted to 10 mL.

Method 2: Protocol for Determination of Vildagliptin in Pharmaceutical Dosage Form

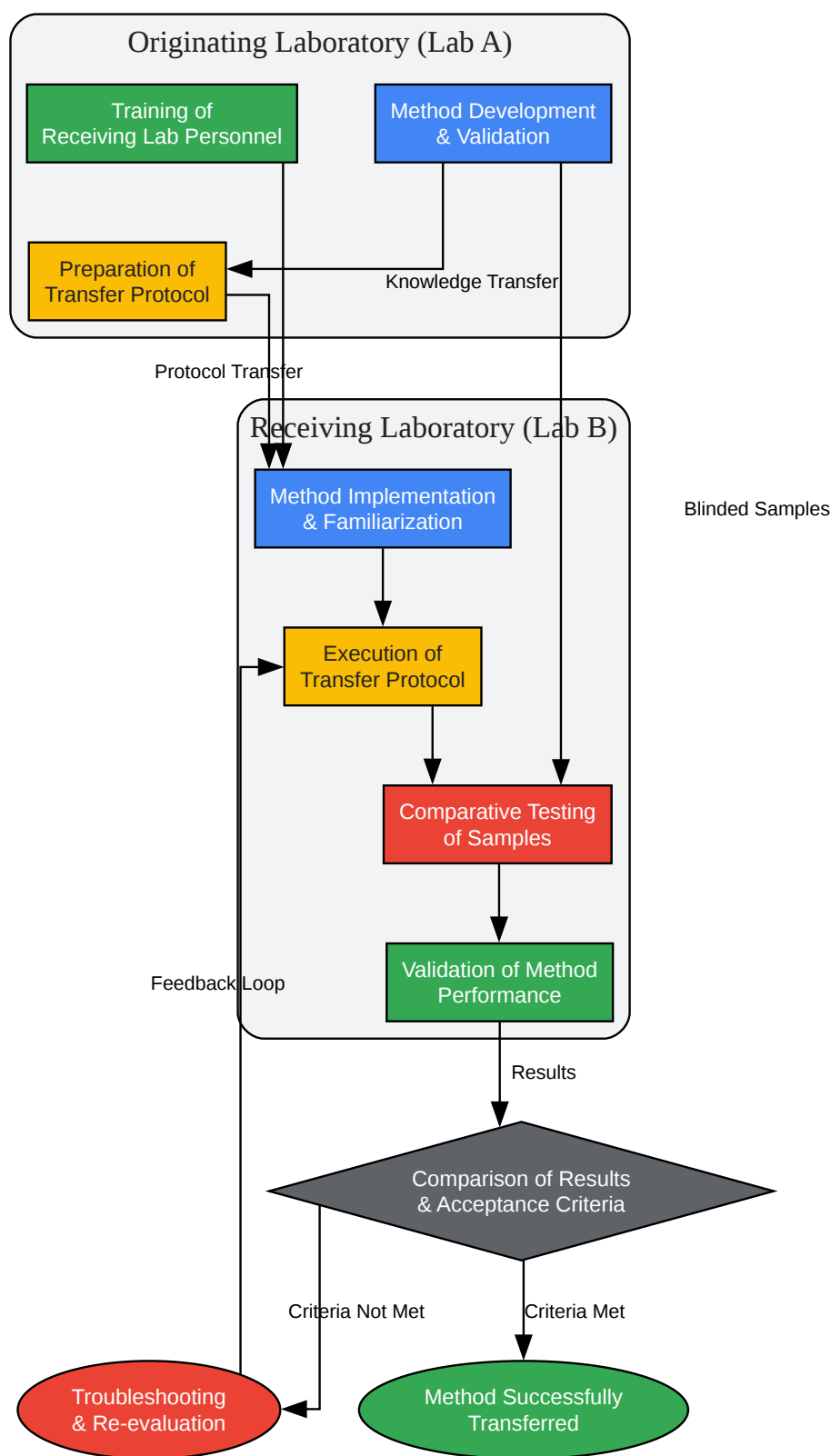
- Instrumentation: An HPLC system with an Altima C18 column (150mm x 4.6mm, 5 μ m) was used.[\[1\]](#)
- Mobile Phase: A mixture of dilute phosphoric acid solution (pH 2.6) and acetonitrile in a 40:60 v/v ratio.[\[1\]](#)
- Flow Rate: 0.5 mL/min.[\[1\]](#)
- Detection Wavelength: 210 nm.[\[1\]](#)
- Injection Volume: 10 μ L.[\[1\]](#)
- Standard Stock Solution Preparation: 5.0 mg of Vildagliptin powder was dissolved in 50 mL of the mobile phase and sonicated. A 10 mL aliquot of this stock solution was diluted to 100 mL with the mobile phase to get a 10 μ g/mL solution.[\[1\]](#)

- **Sample Preparation:** Ten tablets were weighed and powdered. A portion of the powder equivalent to 5 mg of Vildagliptin was dissolved in 50 mL of the mobile phase and sonicated. The solution was filtered, and a 10 mL aliquot of the filtrate was diluted to 100 mL with the mobile phase to obtain a concentration of 10 µg/mL.^[1]

Visualizations

Workflow for Inter-Laboratory Method Transfer and Validation

The following diagram illustrates a typical workflow for transferring and validating an analytical method between two laboratories to ensure consistent and reliable results.

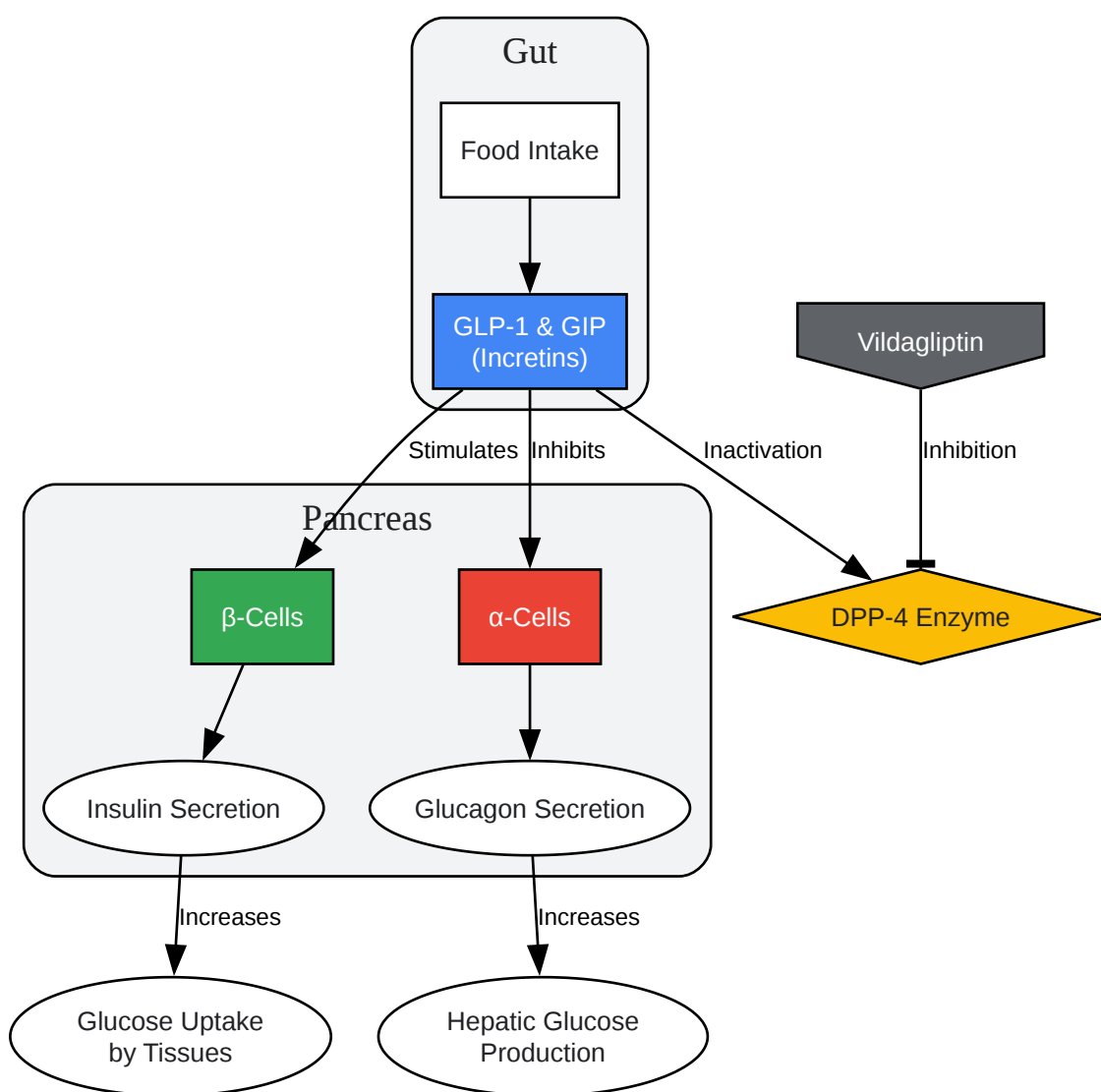


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Caption: Inter-laboratory analytical method transfer workflow.

Signaling Pathway (Illustrative)

While Vildagliptin's primary mechanism is enzymatic inhibition rather than direct signaling pathway modulation, the following diagram illustrates the downstream effects of its action on the Incretin pathway, which is relevant to its therapeutic effect.



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Caption: Vildagliptin's effect on the Incretin pathway.

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